molecular formula C19H20N2O3 B15251944 1-(4-Hydroxyphenyl)-4-(3-oxobutyl)-2-phenylpyrazolidin-3-one

1-(4-Hydroxyphenyl)-4-(3-oxobutyl)-2-phenylpyrazolidin-3-one

Cat. No.: B15251944
M. Wt: 324.4 g/mol
InChI Key: VUWDQEIIWJXXGN-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-4-(3-oxobutyl)-2-phenylpyrazolidin-3-one is a complex organic compound with a unique structure that includes a pyrazolidinone ring, a hydroxyphenyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxyphenyl)-4-(3-oxobutyl)-2-phenylpyrazolidin-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with acetylacetone to form an intermediate, which is then reacted with phenylhydrazine to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxyphenyl)-4-(3-oxobutyl)-2-phenylpyrazolidin-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the pyrazolidinone ring can be reduced to an alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 1-(4-oxophenyl)-4-(3-oxobutyl)-2-phenylpyrazolidin-3-one.

    Reduction: Formation of 1-(4-hydroxyphenyl)-4-(3-hydroxybutyl)-2-phenylpyrazolidin-3-one.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(4-Hydroxyphenyl)-4-(3-oxobutyl)-2-phenylpyrazolidin-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-4-(3-oxobutyl)-2-phenylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrazolidinone ring can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Hydroxyphenyl)-3-phenylpyrazolidin-3-one: Lacks the 3-oxobutyl group.

    1-(4-Hydroxyphenyl)-4-(3-hydroxybutyl)-2-phenylpyrazolidin-3-one: A reduced form of the original compound.

    1-(4-Methoxyphenyl)-4-(3-oxobutyl)-2-phenylpyrazolidin-3-one: Contains a methoxy group instead of a hydroxy group.

Uniqueness

1-(4-Hydroxyphenyl)-4-(3-oxobutyl)-2-phenylpyrazolidin-3-one is unique due to the presence of both the hydroxyphenyl and 3-oxobutyl groups, which confer distinct chemical and biological properties. These groups allow for a wide range of chemical modifications and interactions, making the compound versatile for various applications.

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-4-(3-oxobutyl)-2-phenylpyrazolidin-3-one

InChI

InChI=1S/C19H20N2O3/c1-14(22)7-8-15-13-20(16-9-11-18(23)12-10-16)21(19(15)24)17-5-3-2-4-6-17/h2-6,9-12,15,23H,7-8,13H2,1H3

InChI Key

VUWDQEIIWJXXGN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1CN(N(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)O

Origin of Product

United States

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